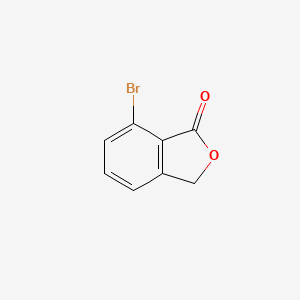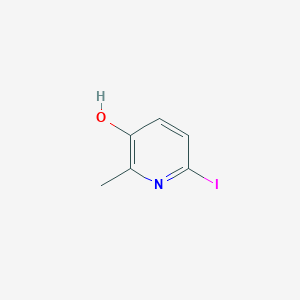
7-bromoisobenzofuran-1(3H)-one
Vue d'ensemble
Description
7-Bromoisobenzofuran-1(3H)-one: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This compound is characterized by the presence of a bromine atom at the 7th position and a lactone ring, making it a brominated derivative of isobenzofuranone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Isobenzofuranone: One common method involves the bromination of isobenzofuranone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at room temperature or slightly elevated temperatures.
Cyclization of Brominated Precursors: Another method involves the cyclization of brominated precursors, such as 2-bromo-2’-hydroxyacetophenone, under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for 7-bromoisobenzofuran-1(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromoisobenzofuran-1(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced lactone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized forms.
Reduced Products: Dehalogenated or reduced lactone derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 7-Bromoisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes to study enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, with specific properties.
Mécanisme D'action
The mechanism of action of 7-bromoisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities. The bromine atom and lactone ring play crucial roles in its reactivity and interaction with molecular targets. The exact molecular pathways involved can vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
5-Bromobenzofuran: A brominated derivative of benzofuran with the bromine atom at the 5th position.
2-Bromobenzothiophene: A sulfur analog with a bromine atom at the 2nd position.
3-Bromothiophene: A brominated thiophene derivative with the bromine atom at the 3rd position.
Uniqueness:
Position of Bromine: The bromine atom at the 7th position in 7-bromoisobenzofuran-1(3H)-one provides unique reactivity compared to other brominated derivatives.
Lactone Ring: The presence of the lactone ring distinguishes it from other simple brominated benzofurans and thiophenes, offering different chemical and biological properties.
Propriétés
IUPAC Name |
7-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYWJYGAQMPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547580 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105694-44-8 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















